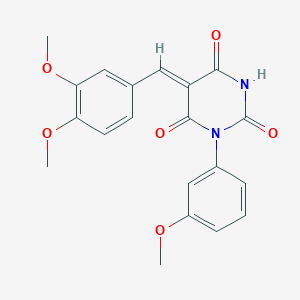![molecular formula C17H13BrF3N3O2 B5916483 N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5916483.png)
N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide, also known as BTE-1, is a compound that has shown promising results in scientific research applications. BTE-1 is a small molecule that has been synthesized for its potential use as a therapeutic agent in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide is not fully understood, but it is believed to involve the inhibition of certain signaling pathways that are involved in cancer cell proliferation and survival. This compound has been reported to inhibit the activity of certain enzymes, such as AKT and ERK, which are involved in these pathways. In addition, this compound has been shown to induce apoptosis in cancer cells by activating certain proteins, such as caspases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. In addition, this compound has been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes that are involved in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide in lab experiments is that it has been shown to have potential therapeutic applications in the treatment of cancer. In addition, this compound has been characterized by various spectroscopic techniques, which makes it easy to identify and analyze. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide. One direction is to further investigate its mechanism of action and to identify the specific signaling pathways that are involved in its anti-cancer effects. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, in order to determine its potential as a therapeutic agent. Additionally, it would be interesting to investigate the potential of this compound in combination with other anti-cancer agents, in order to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide involves the reaction between 2-bromobenzoyl chloride and ethyl hydrazinecarboxylate, followed by the reaction with 3-nitrobenzoyl chloride. The resulting compound is then treated with trifluoroacetic acid to yield this compound. The synthesis of this compound has been reported in the literature, and the compound has been characterized by various spectroscopic techniques.
Scientific Research Applications
N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide has been shown to have potential therapeutic applications in the treatment of cancer. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been reported to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
properties
IUPAC Name |
2-bromo-N-[(Z)-1-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF3N3O2/c1-10(23-24-15(25)13-7-2-3-8-14(13)18)11-5-4-6-12(9-11)22-16(26)17(19,20)21/h2-9H,1H3,(H,22,26)(H,24,25)/b23-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBJZUOWAVQUHV-RMORIDSASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1Br)C2=CC(=CC=C2)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1Br)/C2=CC(=CC=C2)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5916410.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916431.png)
![N-{3-[N-(2-nitrobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5916433.png)
![N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B5916436.png)
![4-(4-chlorobenzyl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5916440.png)
![2,2,2-trifluoro-N-{4-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5916451.png)
![N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5916459.png)
![2,2,2-trifluoro-N-{3-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5916463.png)
![3-chloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916474.png)
![2,2,2-trifluoro-N-(4-{N-[hydroxy(diphenyl)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5916475.png)
![2-bromo-N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916488.png)
![4-chloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916496.png)
